Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
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Description
Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a compound used for proteomics research . It has a molecular formula of C10H14N2O3S and a molecular weight of 242.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N2O3S/c1-3-4-15-10(14)6-5(2)7(8(11)13)16-9(6)12/h16H,3-4,12H2,1-2H3, (H2,11,13) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Medicinal Chemistry Antimicrobial Agent
Thiophene derivatives, including Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, have shown high antimicrobial activity against various microbial infections. Research efforts continue to explore these compounds as potential antimicrobial agents, with a focus on discovering the most active derivatives for current medical needs .
Material Science Corrosion Inhibitors
In the field of material science, thiophene derivatives are utilized as corrosion inhibitors. Their molecular structure allows them to form protective layers on metals, preventing oxidative damage and prolonging the lifespan of industrial materials .
Organic Electronics Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors. These compounds are integral in developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to more efficient and flexible electronic devices .
Coordination Chemistry Ligands
Thiophene derivatives find applications in coordination chemistry as ligands. They can bind to metal ions, forming complexes that are useful in catalysis and materials synthesis .
Organic Synthesis Intermediates
These compounds serve as intermediates in organic synthesis, facilitating the production of various complex molecules through condensation-like reactions or functionalization of the thiophene ring .
Pharmaceutical Industry Drug Development
The pharmacological potential of thiophene compounds is extensive, with numerous applications in drug development. They are investigated for their therapeutic properties and potential use in creating new medications .
properties
IUPAC Name |
propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-4-15-10(14)6-5(2)7(8(11)13)16-9(6)12/h3-4,12H2,1-2H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHDSTJMBNLWNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate |
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